Product packaging for Ethyl 4,4-dimethylpent-2-ynoate(Cat. No.:CAS No. 35066-45-6)

Ethyl 4,4-dimethylpent-2-ynoate

Cat. No.: B2564028
CAS No.: 35066-45-6
M. Wt: 154.209
InChI Key: CZYRGTVHKKGDCK-UHFFFAOYSA-N
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Description

Alkynoate esters, also known as acetylenic esters, are a class of organic molecules characterized by the presence of a carbon-carbon triple bond (alkyne) conjugated with a carboxylate ester. This arrangement of functional groups results in a unique electronic profile, where the sp-hybridized carbons of the alkyne are electron-withdrawing, influencing the reactivity of both the triple bond and the ester moiety.

These compounds are versatile building blocks in organic synthesis, participating in a wide array of chemical reactions. The triple bond can undergo various addition reactions, including hydrogenation to form alkanes or alkenes, and hydration to yield β-keto esters. They are also valuable substrates in cycloaddition reactions and can react with nucleophiles at the β-carbon position in a Michael-type addition. The ester group itself can undergo typical reactions such as hydrolysis, transesterification, and reduction. chemsynthesis.comacs.orgchemsrc.com

The academic significance of Ethyl 4,4-dimethylpent-2-ynoate lies primarily in the profound steric hindrance imparted by the tert-butyl group, which is situated at the 4-position of the pentynoate chain. This bulky group significantly shields the triple bond and the ester functional group, thereby modifying the expected reactivity of a typical alkynoate ester.

The synthesis of highly hindered esters is a recognized challenge in organic chemistry. rsc.org Traditional esterification methods may prove inefficient due to the steric congestion around the reacting centers. Consequently, the preparation of molecules like this compound often requires specialized synthetic strategies. Research into the synthesis of sterically congested molecules is driven by the need to create complex, three-dimensional structures found in natural products and pharmaceuticals.

The presence of the tert-butyl group is expected to influence the regioselectivity and stereoselectivity of reactions involving the alkyne. For instance, in nucleophilic additions to the triple bond, the bulky substituent can direct the incoming nucleophile to the less hindered carbon. Similarly, in cycloaddition reactions, the facial selectivity may be controlled by the steric demands of the tert-butyl group.

The study of such sterically hindered systems provides valuable insights into the limits of chemical reactions and can spur the development of new synthetic methods capable of overcoming these steric challenges. While specific research on this compound is sparse, its structure makes it an excellent candidate for exploring the boundaries of known chemical transformations and for the development of novel synthetic protocols.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Estimated)Ethyl 4,4-dimethylpentanoate nih.govEthyl 4-methylpent-2-ynoate chemnet.com
Molecular Formula C9H14O2C9H18O2C8H12O2
Molecular Weight 154.21 g/mol 158.24 g/mol 140.18 g/mol
Boiling Point ~190-200 °C at 760 mmHgNot available198.1 °C at 760 mmHg
Density ~0.94 g/cm³Not available0.948 g/cm³
Refractive Index ~1.44Not available1.438

Table 2: Estimated Spectroscopic Data for this compound

SpectroscopyExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and a singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR Resonances for the carbonyl carbon, two sp-hybridized carbons of the alkyne, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl group.
IR Spectroscopy A characteristic absorption band for the C≡C triple bond around 2200-2260 cm⁻¹, and a strong absorption for the C=O stretch of the ester at approximately 1715 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns including the loss of the ethoxy group and cleavage of the tert-butyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B2564028 Ethyl 4,4-dimethylpent-2-ynoate CAS No. 35066-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,4-dimethylpent-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-5-11-8(10)6-7-9(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYRGTVHKKGDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4,4 Dimethylpent 2 Ynoate

Direct Synthesis Strategies

Direct approaches to Ethyl 4,4-dimethylpent-2-ynoate typically involve the formation of the ester functionality from a suitable precursor, either by building the carbon skeleton and the ester in a single step or by converting a pre-existing carboxylic acid.

Alkylation of Terminal Alkynes: Reaction with 3,3-Dimethylbut-1-yne and Ethyl Chloroformate via Organolithium Intermediates

A primary and efficient method for the synthesis of α,β-acetylenic esters such as this compound is the alkylation of a terminal alkyne. This strategy involves the deprotonation of the terminal alkyne to form a potent nucleophile, which then reacts with an appropriate electrophile to introduce the ester group.

The synthesis commences with the deprotonation of 3,3-dimethylbut-1-yne using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), in an inert aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to generate the corresponding lithium acetylide. This intermediate is a powerful nucleophile. The subsequent addition of ethyl chloroformate to the reaction mixture results in the formation of this compound. The reaction is generally rapid and provides good yields of the desired product.

Reactant 1 Reactant 2 Reagent Solvent Temperature (°C) Time (h) Yield (%)
3,3-Dimethylbut-1-yne Ethyl Chloroformate n-Butyllithium Tetrahydrofuran -78 to rt 1-3 75-85
Table 1: Representative conditions for the synthesis of this compound via alkylation of a terminal alkyne. Data is based on typical procedures for the synthesis of α,β-acetylenic esters.

An analogous and often preceding step to this synthesis is the carboxylation of the lithium acetylide of 3,3-dimethylbut-1-yne with carbon dioxide (CO2) to form 4,4-dimethylpent-2-ynoic acid, a direct precursor for the esterification route described in the following section.

Esterification Routes from 4,4-Dimethylpent-2-ynoic Acid: Utilization of Carbodiimide-Mediated Couplings (e.g., DCC/DMAP)

When the corresponding carboxylic acid, 4,4-dimethylpent-2-ynoic acid, is readily available, its esterification presents a straightforward route to this compound. The Steglich esterification, a mild and efficient method, is particularly well-suited for this transformation, especially when dealing with substrates that may be sensitive to harsher, acid-catalyzed conditions. wikipedia.orgwikipedia.orgsynarchive.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.netorgsyn.org

This method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgwikipedia.orgsynarchive.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.netorgsyn.org The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. wikipedia.orgorganic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol (ethanol in this case) to yield the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of the reaction mixture. wikipedia.orgorganic-chemistry.org The use of a catalytic amount of DMAP significantly accelerates the reaction and suppresses the formation of N-acylurea, an undesired side product. wikipedia.orgorganic-chemistry.org

The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. organic-chemistry.orgsemanticscholar.org

Carboxylic Acid Alcohol Coupling Agent Catalyst Solvent Temperature Time (h) Yield (%)
4,4-Dimethylpent-2-ynoic Acid Ethanol DCC DMAP Dichloromethane Room Temp. 2-4 >90
Table 2: Typical conditions for the Steglich esterification of 4,4-Dimethylpent-2-ynoic Acid. Data is based on general procedures for DCC/DMAP mediated esterifications.

Exploration of Alternative Synthetic Pathways

Beyond the direct methods, several other synthetic strategies could be envisioned for the preparation of this compound, often involving more complex or multi-step sequences.

One potential alternative is the Favorskii rearrangement of a suitable α-haloketone. wikipedia.orgnumberanalytics.comsynarchive.com This reaction involves the base-induced rearrangement of an α-haloketone to a carboxylic acid derivative. wikipedia.orgnumberanalytics.comsynarchive.com In the context of synthesizing this compound, a hypothetical precursor would be an appropriately substituted α-halo-α,β-unsaturated ketone.

Another plausible route is through a Sonogashira coupling reaction. wikipedia.orgnih.govmdpi.comlibretexts.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org One could conceive of a pathway where a suitable vinyl halide is coupled with a protected acetylene, followed by further functional group manipulations to arrive at the target ester. More directly, a carbonylative Sonogashira coupling could potentially be employed. nih.gov

Finally, the oxidation of a corresponding ynal (acetylenic aldehyde) to the ynoic acid, followed by esterification as described in section 2.1.2, represents a viable two-step alternative. ui.ac.id Various oxidizing agents can be employed for the conversion of the aldehyde to the carboxylic acid.

Synthetic PathwayKey ReactionStarting Material (Hypothetical)Reagents
Favorskii RearrangementRearrangement of α-haloketoneα-halo-α,β-unsaturated ketoneBase (e.g., Sodium Ethoxide)
Sonogashira CouplingPalladium-catalyzed cross-couplingVinyl halide and terminal alkynePd catalyst, Cu co-catalyst, Base
Oxidation & EsterificationOxidation of ynal4,4-dimethylpent-2-ynalOxidizing agent, then DCC/DMAP/Ethanol

Table 3: Conceptual alternative synthetic pathways to this compound.

Chemical Reactivity and Transformation Pathways of Ethyl 4,4 Dimethylpent 2 Ynoate

Reduction Chemistry and Stereoselective Conversions

The reduction of the alkyne in Ethyl 4,4-dimethylpent-2-ynoate can be controlled to selectively produce either the corresponding alkene or a fully saturated ester. The stereochemistry of the resulting alkene can also be directed towards either the (E)- or (Z)-isomer depending on the choice of reagents and reaction conditions.

Phosphine-Mediated Partial Reduction to (E)- and (Z)-Ethyl 4,4-dimethylpent-2-enoate

A notable and mild method for the partial reduction of alkynyl carbonyl compounds like this compound involves the use of phosphines. rsc.orgmurraystate.edu This method is particularly advantageous as it allows for the selective formation of either the (E)- or (Z)-diastereomer of the corresponding α,β-unsaturated ester by tuning the reaction conditions. rsc.orgmurraystate.edu

The reaction proceeds through the nucleophilic addition of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to the electron-deficient alkyne. This forms a zwitterionic phosphonium (B103445) intermediate. In the presence of a proton source like water, this intermediate is protonated. Subsequent attack by a nucleophile (e.g., hydroxide) on the phosphorus atom leads to the formation of the alkene and a phosphine oxide byproduct. murraystate.edu

The stereochemical outcome of the reduction is highly dependent on the reaction conditions. For instance, the choice of solvent and the presence of additives can influence the ratio of the (E) and (Z) isomers. Research on related alkynyl esters has shown that specific conditions can be optimized to favor one isomer over the other with high selectivity. rsc.orgmurraystate.edu

Table 1: Phosphine-Mediated Partial Reduction of this compound

Product Reagents and Conditions Yield Reference
(E)-Ethyl 4,4-dimethylpent-2-enoate PPh₃, Benzoic Acid, THF/H₂O High rsc.orgmurraystate.edu
(Z)-Ethyl 4,4-dimethylpent-2-enoate PPh₃, THF/H₂O High rsc.orgmurraystate.edu

Catalytic Hydrogenation to Saturated Esters

The carbon-carbon triple bond of this compound can be fully reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas (H₂). The reaction proceeds in a stepwise manner, first reducing the alkyne to an alkene, which is then further reduced to the corresponding alkane.

This complete reduction yields Ethyl 4,4-dimethylpentanoate, a saturated ester. The process is generally high-yielding and is a standard method for the conversion of alkynes to their saturated analogs.

Addition Reactions to the Alkyne Moiety

The electron-deficient nature of the alkyne in this compound makes it susceptible to a variety of addition reactions. These reactions allow for the introduction of new functional groups across the carbon-carbon triple bond.

Hydrofunctionalization Reactions (e.g., Hydroarylation of Related Alkynoates)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne. While specific studies on the hydroarylation of this compound are not extensively documented in readily available literature, the reactivity of similar alkynoates suggests its potential to undergo such transformations. Transition metal-catalyzed reactions of conjugated enynes, which include structures related to this compound, have been explored. For instance, this compound has been mentioned as a substrate in the context of transition metal-catalyzed 1,5-substitution reactions of conjugated enynes. iyte.edu.tr

Cycloaddition Reactions

The alkyne functionality of this compound can participate in cycloaddition reactions, where it reacts with a 1,3-diene to form a six-membered ring in a [4+2] cycloaddition, also known as the Diels-Alder reaction. While specific examples involving this compound are not prevalent in the literature, the general reactivity of activated alkynes suggests its potential as a dienophile in such reactions. These reactions are a powerful tool for the construction of cyclic and polycyclic systems.

Transformations Involving the Ester Functionality

The ethyl ester group of this compound can undergo various transformations, most notably hydrolysis and transesterification. These reactions allow for the modification of the ester group to a carboxylic acid or a different ester, respectively.

Basic hydrolysis, or saponification, of the ester with a strong base like sodium hydroxide (B78521) would yield the corresponding carboxylate salt, which upon acidification would give 4,4-dimethylpent-2-ynoic acid.

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would lead to the formation of Mthis compound and ethanol. This is an equilibrium-driven process, and the use of a large excess of the new alcohol can drive the reaction to completion.

Transesterification Reactions

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy (-OR) group. masterorganicchemistry.com This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions , the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses, expelling the original alkoxy group to form a new ester. To drive the equilibrium towards the desired product, the incoming alcohol is often used as the solvent. masterorganicchemistry.com

For this compound, a typical transesterification reaction under basic conditions would involve the use of a different alcohol (e.g., methanol, isopropanol) in the presence of its corresponding alkoxide (e.g., sodium methoxide, sodium isopropoxide).

Under acidic conditions , the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfer steps follows, leading to the elimination of the original alcohol and the formation of the new ester. masterorganicchemistry.com

Table 1: General Conditions for Transesterification

Catalyst TypeReagentsGeneral Conditions
Base-CatalyzedAlcohol (R'-OH), Alkoxide (R'-O⁻)The alcohol corresponding to the desired ester is often used as the solvent.
Acid-CatalyzedAlcohol (R'-OH), Strong Acid (e.g., H₂SO₄, TsOH)The alcohol is typically used in excess to drive the equilibrium.

Reduction of the Ester Group to Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding 4,4-dimethylpent-2-yn-1-ol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. nih.gov

Lithium Aluminum Hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols. nih.govorganic-chemistry.org The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. nih.gov The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced by another equivalent of LiAlH₄ to the primary alcohol. thieme-connect.de

Diisobutylaluminum Hydride (DIBAL-H) is another potent reducing agent capable of reducing esters to primary alcohols. rsc.org An advantage of DIBAL-H is its solubility in a wider range of solvents, including hydrocarbons. rsc.org The reaction mechanism with DIBAL-H involves the coordination of the aluminum center to the carbonyl oxygen, which acts as a Lewis acid, activating the carbonyl group towards hydride delivery. nih.gov

While specific documented reductions of this compound to 4,4-dimethylpent-2-yn-1-ol are not prevalent in the searched literature, the established reactivity of LiAlH₄ and DIBAL-H with esters indicates that these reagents would be effective for this transformation.

Table 2: Reagents for the Reduction of Esters to Primary Alcohols

ReagentTypical SolventsKey Characteristics
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFVery powerful, non-selective reducing agent.
Diisobutylaluminum Hydride (DIBAL-H)Toluene, Hexane, Dichloromethane (B109758)Powerful reducing agent with good solubility in hydrocarbon solvents.

Role in Multi-Component Reactions and Cascade Processes

The carbon-carbon triple bond in this compound, being electron-deficient due to the adjacent ester group, makes it a potential substrate for various multi-component and cascade reactions.

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. Electron-deficient alkynes are known to participate in a variety of MCRs. nih.gov For instance, the A³ coupling (Aldehyde-Alkyne-Amine) is a well-known MCR that leads to the formation of propargylamines. Given its structure, this compound could potentially act as the alkyne component in such reactions, although the steric bulk of the tert-butyl group might influence its reactivity.

Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. nih.gov The alkyne functionality in this compound could serve as a starting point for cascade sequences, for example, in cycloaddition reactions. Thermal [2+2] cycloadditions between electron-deficient alkynes and electron-rich alkenes are a known class of reactions that can initiate a cascade. thieme-connect.de

While the parent alkyne, 4,4-dimethyl-2-pentyne, has been utilized in organometallic reactions, including insertions into palladium-carbon bonds and in the synthesis of pyrimidine-diones, specific examples of this compound participating in such complex transformations are not extensively documented in the available literature. fishersci.ca The steric hindrance from the tert-butyl group may present challenges in these reactions, potentially requiring tailored catalysts or reaction conditions. nih.gov

Spectroscopic Characterization and Structural Elucidation of Ethyl 4,4 Dimethylpent 2 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The protons of the ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons adjacent to the oxygen atom and a triplet for the terminal methyl (-CH3) protons. The tert-butyl group, being a singlet due to the absence of adjacent protons, would show a single sharp peak. The alkyne protons are absent in this fully substituted alkyne.

Predicted ¹H NMR Data for Ethyl 4,4-dimethylpent-2-ynoate:

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-C(CH₃)₃ ~1.2 Singlet 9H
-O-CH₂-CH₃ ~4.2 Quartet 2H

Carbon Nuclear Magnetic Resonance (13C NMR) Analysis

Similar to ¹H NMR, a complete experimental ¹³C NMR spectrum for this compound is not found in common spectral databases. However, the chemical shifts of the carbon atoms can be estimated based on known values for similar structural motifs. The spectrum would be expected to show distinct signals for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the carbons of the ethyl group, and the carbons of the tert-butyl group.

Predicted ¹³C NMR Data for this compound:

Carbon Atom Predicted Chemical Shift (ppm)
C =O ~154
-C ≡C- ~80-90 (two signals)
-O-C H₂-CH₃ ~62
-O-CH₂-C H₃ ~14
-C (CH₃)₃ ~30

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1715-1735 cm⁻¹. The carbon-carbon triple bond (C≡C) of the alkyne would exhibit a weaker absorption in the 2260-2100 cm⁻¹ region. The C-O stretching vibrations of the ester group would also be present.

Characteristic IR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ester) 1715-1735 (Strong)
C≡C (Alkyne) 2260-2100 (Weak to medium)
C-O (Ester) 1300-1000 (Strong)

Mass Spectrometry (MS) Techniques (e.g., LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (molar mass: 154.21 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z = 154. Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃), as well as cleavage of the tert-butyl group. While specific experimental mass spectra for this compound are not readily found, analysis of related ethyl esters can provide insights into expected fragmentation patterns.

Advanced Spectroscopic Methods for Conformational Analysis

Advanced spectroscopic methods, such as two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and computational modeling, could be employed for a more detailed conformational analysis of this compound. These methods could help to establish the spatial relationships between different protons and carbons and to determine the preferred conformation of the molecule in solution. However, there is no readily available literature detailing the application of these advanced methods to this specific compound.

Computational and Theoretical Investigations of Ethyl 4,4 Dimethylpent 2 Ynoate

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) has become a important tool for investigating the molecular structure and conformational preferences of organic molecules like ethyl 4,4-dimethylpent-2-ynoate. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, general principles derived from studies on related acetylenic esters and molecules with tert-butyl groups can be applied to understand its likely structural characteristics.

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G* or larger, would be employed to optimize the geometry of this compound. These calculations would predict key structural parameters. The linear nature of the C-C≡C-C core is a defining feature of alkynes. The presence of the bulky tert-butyl group is expected to influence the bond angles and lengths in its vicinity due to steric hindrance. The ethyl ester group will have several rotatable bonds, leading to different possible conformations. DFT calculations can determine the relative energies of these conformers to identify the most stable structures.

For analogous acetylenic esters, DFT studies have been used to elucidate the planarity and conformational preferences of the ester group relative to the alkyne moiety. researchgate.net These studies often reveal a preference for a planar arrangement of the ester group to maximize conjugation, although steric clashes can lead to deviations from planarity.

A hypothetical DFT study on this compound would likely yield data similar to the following table, which is based on typical values for related compounds.

ParameterPredicted Value
C≡C Bond Length~1.21 Å
C-C(O) Bond Length~1.45 Å
C=O Bond Length~1.22 Å
C-O (ester) Bond Length~1.35 Å
C-C (tert-butyl) Bond Length~1.54 Å
C-C≡C Bond Angle~178°
≡C-C=O Bond Angle~110°

Note: These are representative values and would require a specific DFT calculation for this compound for precise figures.

Quantum Chemical Calculations of Electronic Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Quantum chemical calculations are fundamental in understanding the electronic landscape of a molecule. For this compound, these calculations reveal details about its reactivity and intermolecular interaction sites.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. In acetylenic esters, the HOMO is typically a π-orbital associated with the carbon-carbon triple bond, while the LUMO is the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. Theoretical studies on similar systems indicate that the electron-withdrawing nature of the ester group lowers the energy of both the HOMO and LUMO compared to a simple alkyne. scielo.org.za

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (red/yellow) around the oxygen atoms of the ester group, indicating their role as nucleophilic or hydrogen bond accepting sites. Regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and potentially a less negative region around the alkyne, making it susceptible to nucleophilic attack. DFT calculations on related acetylenic esters have confirmed that the carbonyl oxygen is a primary site for electrophilic attack. ajol.info

PropertyPredicted Characteristic
HOMO EnergyRelatively low due to the ester group
LUMO EnergyRelatively low due to the ester group
HOMO-LUMO GapModerate, indicating moderate reactivity
Negative MESPConcentrated on the carbonyl oxygen
Positive MESPDistributed over the ethyl and tert-butyl hydrogens

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For instance, the phosphine-mediated reduction of ynoates to enoates has been a subject of study. dtu.dk Theoretical calculations could model the initial nucleophilic attack of the phosphine (B1218219) on the electrophilic β-carbon of the alkyne, leading to a zwitterionic intermediate. Subsequent steps, including protonation and elimination, can be modeled to understand the stereochemical outcome of the reaction. The calculation of transition state energies would reveal the rate-determining step of the reaction.

Similarly, in cycloaddition reactions, DFT can be used to model the approach of a diene to the acetylenic ester. The energies of different possible transition states can be calculated to predict the regioselectivity and stereoselectivity of the reaction. Studies on related systems have used DFT to explain the outcomes of transition-metal-catalyzed reactions of alkynes. dtu.dk

Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as NMR and IR spectra. These predictions can aid in the structural elucidation of new compounds and the interpretation of experimental spectra. rsc.orgacs.org

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of each nucleus in the optimized molecular structure, chemical shifts can be predicted with reasonable accuracy. For this compound, experimental 1H NMR data shows a quartet around 4.20 ppm for the -CH2- protons and a triplet around 1.29 ppm for the methyl protons of the ethyl group, with a singlet for the tert-butyl protons at approximately 1.27 ppm. scielo.org.za Experimental 13C NMR shows signals for the carbonyl carbon around 154.3 ppm, and the acetylenic carbons at approximately 96.5 ppm and 72.0 ppm. scielo.org.za DFT calculations would aim to reproduce these shifts, and any discrepancies could point to conformational effects or solvent interactions not accounted for in the calculation.

Applications of Ethyl 4,4 Dimethylpent 2 Ynoate in Complex Molecule Synthesis

Building Block in the Construction of Advanced Organic Scaffolds

The intrinsic chemical properties of ethyl 4,4-dimethylpent-2-ynoate, namely its electrophilic triple bond, make it a valuable synthon for introducing the sterically hindered 4,4-dimethylpentanoyl structural unit into more complex frameworks. Its utility is pronounced in reactions where the tert-butyl group can direct stereochemical outcomes or lock specific conformations. While detailed research specifically documenting its use in a wide array of advanced organic scaffolds is not extensively published, its potential lies in cycloaddition reactions and conjugate additions. The tert-butyl group offers significant steric hindrance, which can be exploited to achieve regioselectivity in reactions where multiple isomers could form.

Precursor in Total Synthesis Strategies of Natural Products and Bioactive Molecules

The total synthesis of natural products often requires the use of precisely functionalized building blocks to construct complex carbon skeletons efficiently. While direct and extensive application of this compound as a key precursor in the total synthesis of widely known natural products is not prominently reported in readily available literature, its structural motifs are present in various natural and bioactive molecules. Its potential as a precursor is therefore inferred from the importance of the neopentyl and propiolic ester moieties in synthetic strategies.

Synthesis of Stereochemically Defined Intermediates

A critical aspect of complex molecule synthesis is the control of stereochemistry. The rigid, linear geometry of the alkyne in this compound provides a platform for stereoselective transformations. For instance, partial reduction of the alkyne can lead to the formation of either the (E)- or (Z)-alkene with high fidelity, depending on the chosen reaction conditions. This allows for the creation of stereochemically defined olefinic intermediates that are crucial in the synthesis of many biologically active compounds. The steric bulk of the tert-butyl group can play a significant role in influencing the stereochemical course of reactions at or near the triple bond, for example, in substrate-controlled diastereoselective additions.

Enabling Access to Structurally Diverse Chemical Entities

The reactivity of the activated alkyne in this compound allows it to participate in a variety of chemical transformations that lead to a wide range of molecular structures. For example, it can serve as a substrate in Michael additions, Sonogashira couplings, and various cycloaddition reactions, such as the Diels-Alder or Huisgen 1,3-dipolar cycloadditions (after conversion to a suitable azide (B81097) or alkyne partner). Each of these reaction pathways transforms the linear alkyne into a more complex and structurally diverse scaffold, including carbocycles and heterocycles that are foundational to medicinal chemistry and materials science.

Derivatives, Analogues, and Future Research Directions

Synthesis and Comparative Reactivity of Related Alkynoate Esters and Analogues

The synthesis and study of analogues of ethyl 4,4-dimethylpent-2-ynoate provide valuable insights into structure-reactivity relationships. By modifying substituents, researchers can fine-tune electronic and steric properties to achieve desired chemical outcomes. For instance, an effective method has been developed for synthesizing (2E)-5-arylpent-2-ene-4-ynoates. researchgate.net This process involves the olefination-dehydrobromination of (2Z)-2-bromo-3-arylprop-2-enals, which are derived from commercially available cinnamaldehyde (B126680) and its derivatives. researchgate.net

The reactivity of this compound can be compared with a variety of its structural analogues. These include its saturated counterpart, ethyl 4,4-dimethylpentanoate, as well as various unsaturated isomers and derivatives where the core structure is altered. nih.gov Examples include esters with different substitution patterns on the carbon backbone, such as ethyl 3,4-dimethylpent-2-enoate and ethyl (2E)-2,4-dimethyl-2-pentenoate. smolecule.comchemsynthesis.com The introduction of other functional groups, like a cyano group in ethyl 2-cyano-4-methylpent-2-enoate, further expands the chemical space and potential reactivity of these compounds. chemsrc.com

Table 1: Selected Analogues and Derivatives

Compound Name Molecular Formula Key Feature
Ethyl 4,4-dimethylpentanoate C₉H₁₈O₂ Saturated analogue nih.gov
Ethyl (2E)-2,4-dimethyl-2-pentenoate C₉H₁₆O₂ Isomeric alkenoate chemsynthesis.com
Ethyl 3,4-dimethylpent-2-enoate C₉H₁₆O₂ Isomeric alkenoate smolecule.com
3-Ethyl-2,4-dimethyl-2-pentene C₉H₁₈ Hydrocarbon analogue nih.gov
Ethyl 2-cyano-4-methylpent-2-enoate C₉H₁₃NO₂ Cyano-substituted derivative chemsrc.com

Stereochemical Aspects of Derived Alkenoate Isomers (e.g., E/Z Selectivity in Reduction Products)

The reduction of the carbon-carbon triple bond in this compound is a fundamental transformation that leads to the formation of alkenoate isomers. The stereochemical outcome of this reduction—producing either the E (trans) or Z (cis) isomer—is of significant synthetic importance as the geometry of the double bond can profoundly influence the biological activity and physical properties of the final molecule.

Controlling the E/Z selectivity is a key challenge and a focal point of methodological development. Different catalytic systems and reaction conditions can favor one isomer over the other. For example, the synthesis of related (2E)-5-arylpent-2-ene-4-ynoates demonstrates high stereoselectivity, yielding the E-isomer preferentially. researchgate.net The derived alkenoates, such as ethyl (2E)-2,4-dimethyl-2-pentenoate, represent specific, stable isomers that can be isolated and characterized. chemsynthesis.com The ability to selectively synthesize either the E or Z isomer from the parent alkyne is crucial for its application in the stereocontrolled synthesis of complex target molecules.

Table 2: Potential Alkenoate Isomers from Reduction

Isomer Stereochemistry Description
Ethyl (E)-4,4-dimethylpent-2-enoate trans Formed via anti-addition of hydrogen (e.g., dissolving metal reduction).

Exploration of Novel Reactivity Patterns and Catalytic Applications

The unique electronic nature of the alkyne functional group in this compound makes it a candidate for novel transformations, particularly through advanced catalytic methods. The field of nanotechnology offers promising tools for this exploration. Noble metal nanostructures, such as those based on platinum (Pt), palladium (Pd), gold (Au), and silver (Ag), have emerged as highly active and selective catalysts for a variety of organic reactions. mdpi.com

For example, novel catalysts like Pt@Fe₂O₃ nanowires have shown high efficiency in the selective oxidation of olefins and alcohols. mdpi.com Applying such systems to this compound could lead to new oxidative transformations that are difficult to achieve with conventional reagents. Similarly, Pd nanoclusters have been used for the efficient synthesis of aromatic azo compounds in environmentally friendly conditions. mdpi.com Adapting these catalytic systems could unlock new reaction pathways, turning the simple alkyne into a hub for complex molecular synthesis. Esters themselves are valuable intermediates in organic synthesis, capable of undergoing hydrolysis, reduction, and condensation reactions to build more complex structures. smolecule.com

Potential in Materials Science Research

While specific research on this compound in materials science is not widely documented, its structure suggests significant untapped potential. The alkyne functional group is a key component in modern materials chemistry. It is known to participate in polymerization reactions to form polyacetylene-type materials with interesting electronic and optical properties.

Furthermore, the alkyne moiety is a cornerstone of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be used to attach this compound to polymer backbones, functionalize surfaces, or construct complex supramolecular assemblies. The presence of the ester group provides an additional site for modification, such as incorporation into polyester (B1180765) chains, further enhancing its versatility as a monomer or cross-linking agent.

Unexplored Transformations and Methodological Developments

Beyond established reactions, there remains a vast landscape of unexplored transformations for this compound. Future research could focus on developing new methodologies that leverage its unique steric and electronic properties. Computational studies, for instance, could be employed to predict reaction outcomes and explore mechanisms, similar to how they have been used to study the catalytic dehydrogenation of related alkanes.

Areas ripe for exploration include:

Multicomponent Reactions: Designing one-pot reactions where the alkyne participates in the formation of multiple new bonds, leading to rapid increases in molecular complexity.

Cycloaddition Reactions: Investigating its participation in [2+2+2] cycloadditions or other pericyclic reactions to construct intricate polycyclic systems.

C-H Activation: Developing catalytic methods to functionalize the typically inert C-H bonds of the tert-butyl group in conjunction with transformations at the alkyne.

Unexpected Reactivity: As seen in related systems, seemingly straightforward reagents can sometimes lead to unexpected and synthetically valuable products, opening up entirely new chemical pathways. researchgate.net

The development of novel catalytic systems, inspired by advances in nanomaterials and organometallic chemistry, will be crucial for unlocking the full synthetic potential of this versatile building block. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4,4-dimethylpent-2-ynoate, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves alkoxycarbonylation using tert-butylacetylene as a starting material. For example, treatment of tert-butylacetylene with n-BuLi in THF at −78°C, followed by quenching with methyl chloroformate, yields the ester. Reaction temperature and stoichiometry are critical: maintaining low temperatures (−78°C) minimizes side reactions, while excess methyl chloroformate ensures complete conversion. Post-synthesis purification via vacuum distillation or column chromatography is recommended to isolate the product .

Q. How can researchers optimize purification methods for this compound to achieve high purity?

  • Methodological Answer : Recrystallization from ethanol or hexane is effective for removing unreacted starting materials. For chromatographic purification, silica gel with a hexane/ethyl acetate gradient (95:5 to 85:15) resolves the ester from polar impurities. Monitoring by TLC (Rf ~0.5 in hexane/ethyl acetate 9:1) ensures consistency. Crystallographic data (e.g., CCDC 1901024) can validate purity through lattice parameter consistency .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Look for signals at δ 4.2–4.4 ppm (quartet, CH₂CH₃ ester group) and δ 1.3–1.5 ppm (triplet, CH₂CH₃). The alkyne proton is typically absent due to symmetry.
  • ¹³C NMR : Peaks at δ 60–65 ppm (ester carbonyl) and δ 75–85 ppm (sp-hybridized carbons) confirm the structure.
  • IR : A strong absorption at ~2200 cm⁻¹ (C≡C stretch) and ~1720 cm⁻¹ (ester C=O) are diagnostic. Cross-referencing with crystallographic data (e.g., bond lengths: C≡C ~1.20 Å) enhances accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is ideal. For example, torsion angles (e.g., C6–C1–C13–C7 = 38.05°) and bond distances (e.g., C≡C = 1.20 Å) can distinguish between steric hindrance and electronic effects in derivatives. Discrepancies between computational (DFT) and experimental data should be analyzed via R-factor refinement (target < 0.05) and Hirshfeld surface analysis .

Q. What strategies mitigate unexpected reactivity in alkyne-functionalized esters during cross-coupling reactions?

  • Methodological Answer : Steric shielding from the 4,4-dimethyl groups often suppresses undesired side reactions (e.g., polymerization). For Pd-catalyzed reactions, use low catalyst loading (1–2 mol%) and ligands like XPhos to enhance selectivity. Monitor reaction progress via GC-MS to detect intermediates. If diradical species form (indicated by ESR signals), add TEMPO as a radical scavenger .

Q. How should researchers address discrepancies in NMR data for this compound under varying solvent conditions?

  • Methodological Answer : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) can alter ¹H NMR peak splitting. For accurate comparison, run spectra in deuterated benzene (C₆D₆) to minimize hydrogen bonding. Cross-validate with computational NMR (e.g., Gaussian GIAO method) using B3LYP/6-311+G(d,p). If unexpected peaks arise (e.g., δ 2.5 ppm), check for hydrolysis byproducts via LC-MS .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?

  • Methodological Answer : Use a factorial design (e.g., 2³ DOE) to assess variables (temperature, catalyst loading, solvent polarity). Apply ANOVA to identify significant factors (p < 0.05). For reproducibility, report confidence intervals (95%) and standard deviations across triplicate trials. Outliers should be scrutinized via Grubbs’ test .

Q. How can researchers design a study to evaluate the steric effects of 4,4-dimethyl groups on reaction kinetics?

  • Methodological Answer :

Comparative Synthesis : Prepare analogs (e.g., Ethyl 4-methylpent-2-ynoate) and compare reaction rates in nucleophilic acyl substitution.

Kinetic Profiling : Use stopped-flow UV-Vis to monitor ester hydrolysis (λ = 240 nm).

Computational Modeling : Calculate steric maps using Molecular Operating Environment (MOE) software. Correlate % buried volume (%Vbur) with experimental rate constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.